molecular formula C5HCl2N3 B2914240 4,6-Dichloropyrimidine-2-carbonitrile CAS No. 1451391-83-5

4,6-Dichloropyrimidine-2-carbonitrile

Cat. No.: B2914240
CAS No.: 1451391-83-5
M. Wt: 173.98
InChI Key: CWTRWPGRAQQDOY-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-2-carbonitrile is an organic compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a nitrile group at position 2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloropyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, alkoxides, or thiolates.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4,6-Dichloropyrimidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound is utilized in the development of bioactive molecules that can interact with biological targets such as enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of drugs with anticancer, antiviral, and antibacterial properties.

    Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    4,6-Dichloropyrimidine: Lacks the nitrile group at position 2.

    2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 2.

    4,6-Dichloro-2-methylpyrimidine: Has a methyl group instead of a nitrile group at position 2.

Uniqueness: 4,6-Dichloropyrimidine-2-carbonitrile is unique due to the presence of both chlorine atoms and the nitrile group, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and the development of a wide range of bioactive compounds .

Properties

IUPAC Name

4,6-dichloropyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTRWPGRAQQDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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